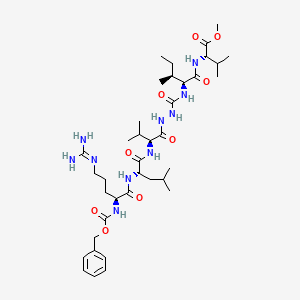

Z-Arg-Leu-Val-Agly-Ile-Val-OMe

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of Z-Arg-Leu-Val-Agly-Ile-Val-OMe involves a series of peptide coupling reactions. The process typically starts with the protection of amino groups using protecting groups such as benzyloxycarbonyl (Z). The amino acids are then sequentially coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). The final product is obtained by deprotecting the amino groups and purifying the compound using techniques like high-performance liquid chromatography (HPLC) .

Analyse Chemischer Reaktionen

Z-Arg-Leu-Val-Agly-Ile-Val-OMe durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zu reduzierten Formen der Verbindung führt.

Substitution: Substitutionsreaktionen können an den Aminosäureresten auftreten, was zur Bildung von substituierten Derivaten führt. Übliche Reagenzien für diese Reaktionen sind Alkylhalogenide und Acylchloride.

Wissenschaftliche Forschungsanwendungen

Z-Arg-Leu-Val-Agly-Ile-Val-OMe hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Modellverbindung für die Untersuchung der Peptidsynthese und des peptidbasierten Wirkstoffdesigns verwendet.

Biologie: Die Verbindung wird in Studien zur Enzyminhibition eingesetzt, insbesondere zur Inhibition von Cathepsin B, das in verschiedenen biologischen Prozessen relevant ist.

Medizin: this compound wird auf seine potenziellen therapeutischen Anwendungen bei Krankheiten untersucht, bei denen Cathepsin B eine Rolle spielt, wie z. B. Krebs und Entzündungen.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es selektiv Cathepsin B hemmt, eine Cysteinprotease, die am Proteinabbau und an verschiedenen zellulären Prozessen beteiligt ist. Die Verbindung bindet an das aktive Zentrum von Cathepsin B und verhindert, dass das Enzym seine Substrate spaltet. Diese Inhibition kann verschiedene biologische Signalwege modulieren, darunter solche, die an der Krebsentwicklung und Entzündung beteiligt sind .

Wirkmechanismus

Z-Arg-Leu-Val-Agly-Ile-Val-OMe exerts its effects by selectively inhibiting cathepsin B, a cysteine protease involved in protein degradation and various cellular processes. The compound binds to the active site of cathepsin B, preventing the enzyme from cleaving its substrates. This inhibition can modulate various biological pathways, including those involved in cancer progression and inflammation .

Vergleich Mit ähnlichen Verbindungen

Z-Arg-Leu-Val-Agly-Ile-Val-OMe ist einzigartig aufgrund seiner spezifischen Inhibition von Cathepsin B. Ähnliche Verbindungen umfassen:

Z-Arg-Leu-Val-Agly-Ile-Val-OH: Diese Verbindung ist ähnlich, aber es fehlt ihr die Methylestergruppe, was sich auf ihre biologische Aktivität und Stabilität auswirken kann.

Z-Arg-Leu-Val-Agly-Ile-Val-NH2: Dieses Derivat hat eine Amidgruppe anstelle der Estergruppe, was seine Interaktion mit Cathepsin B beeinflussen kann.

Z-Arg-Leu-Val-Agly-Ile-Val-OBzl: Diese Verbindung hat eine Benzylestergruppe, was ihre Löslichkeit und pharmakokinetischen Eigenschaften verändern kann.

This compound zeichnet sich durch seine potente und selektive Inhibition von Cathepsin B aus, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und in potenziellen therapeutischen Anwendungen macht .

Eigenschaften

Molekularformel |

C38H64N10O9 |

|---|---|

Molekulargewicht |

805.0 g/mol |

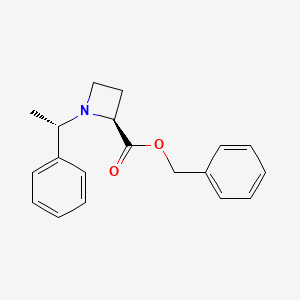

IUPAC-Name |

methyl (2S)-2-[[(2S,3S)-2-[[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]carbamoylamino]-3-methylpentanoyl]amino]-3-methylbutanoate |

InChI |

InChI=1S/C38H64N10O9/c1-10-24(8)30(33(51)45-29(23(6)7)35(53)56-9)46-37(54)48-47-34(52)28(22(4)5)44-32(50)27(19-21(2)3)42-31(49)26(17-14-18-41-36(39)40)43-38(55)57-20-25-15-12-11-13-16-25/h11-13,15-16,21-24,26-30H,10,14,17-20H2,1-9H3,(H,42,49)(H,43,55)(H,44,50)(H,45,51)(H,47,52)(H4,39,40,41)(H2,46,48,54)/t24-,26-,27-,28-,29-,30-/m0/s1 |

InChI-Schlüssel |

ZLXFGUGFOLETFJ-POPCVQDUSA-N |

SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)NNC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OCC1=CC=CC=C1 |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)NNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC1=CC=CC=C1 |

Kanonische SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)NNC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OCC1=CC=CC=C1 |

Synonyme |

enzyloxycarbonyl-arginyl-leucyl-valyl-azaglycyl-isoleucyl-valine methyl ester Z-Arg-Leu-Val-Agly-Ile-Val-OMe |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid](/img/structure/B1641437.png)

![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromo-6-cyanooxan-2-yl]methyl benzoate](/img/structure/B1641446.png)

![5-(Chloromethyl)furo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1641452.png)

![6-chlorobenzo[c]isoxazol-3(1H)-one](/img/structure/B1641456.png)

![2-[4-(phenylmethoxycarbonylaminomethyl)phenyl]acetic Acid](/img/structure/B1641461.png)

![2-[4-(1-Cyclobutylpiperidin-4-yl)oxyphenyl]-8-methoxy-3-methylquinazolin-4-one](/img/structure/B1641463.png)